(2S,4S)-2-amino-4-phenylhexan-1-ol

Description

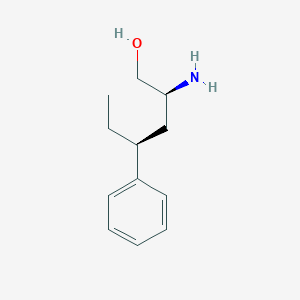

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(2S,4S)-2-amino-4-phenylhexan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-2-10(8-12(13)9-14)11-6-4-3-5-7-11/h3-7,10,12,14H,2,8-9,13H2,1H3/t10-,12-/m0/s1 |

InChI Key |

ZHGFRDDCVBSPEJ-JQWIXIFHSA-N |

Isomeric SMILES |

CC[C@@H](C[C@@H](CO)N)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CC(CO)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of (2S,4S)-2-amino-4-phenylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring an amino group, a hydroxyl group, and a phenyl group on a hexanol backbone, presents multiple points for molecular interactions, making it a candidate for investigation in various therapeutic areas. Preliminary studies suggest its potential as a lead compound in the development of drugs targeting central nervous system (CNS) disorders, possibly through interaction with neurotransmitter receptors such as serotonin and dopamine.[1] This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1043500-22-6 | N/A |

| Molecular Formula | C₁₂H₁₉NO | [1] |

| Molecular Weight | 193.28 g/mol | [1] |

| Canonical SMILES | CCC(CC(CO)N)C1=CC=CC=C1 | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| XLogP3 | 1.9 | N/A |

Synthesis and Experimental Protocols

The synthesis of 2-amino-4-phenylhexan-1-ol, including its specific stereoisomers, can be achieved through various synthetic routes. The primary challenge lies in the stereoselective construction of the two chiral centers.

General Synthesis Methods

Several general strategies have been described for the synthesis of related amino alcohols:

-

Reductive Amination of Phenylacetone: A common approach involves the reductive amination of a phenylacetone precursor. This method can be adapted to introduce the amino group, followed by stereoselective reduction of a ketone to establish the alcohol stereocenter.[1]

-

Asymmetric Synthesis with Chiral Catalysts: To obtain the desired (2S,4S) stereochemistry with high enantiomeric excess, the use of chiral catalysts in the key bond-forming steps is crucial.[1]

-

Direct Amination of 4-phenylhexan-1-one: Another potential route is the direct amination of a 4-phenylhexan-1-one intermediate, although controlling the stereochemistry at both centers can be challenging.[1]

Illustrative Experimental Workflow for Synthesis

While a specific detailed protocol for this compound is not available in the public domain, a general workflow for a potential stereoselective synthesis is outlined below. This workflow is a logical representation of the steps that would be involved in such a synthesis.

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is an area of active interest, with preliminary information suggesting a role in modulating neurotransmitter systems.

Interaction with Neurotransmitter Receptors

Initial studies indicate that 2-amino-4-phenylhexan-1-ol may interact with serotonin and dopamine receptors.[1] These receptors are critical in the regulation of mood, cognition, and various physiological processes. The specific nature of these interactions (e.g., agonist, antagonist, or modulator) and the receptor subtypes involved require further investigation.

Hypothetical Signaling Pathway

Given its potential interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a hypothetical signaling pathway can be proposed. This diagram illustrates a simplified, generic GPCR signaling cascade that could be initiated by the binding of a ligand such as this compound.

Caption: A simplified, hypothetical GPCR signaling pathway potentially modulated by this compound.

Experimental Protocols for Biological Evaluation

To elucidate the specific biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

Receptor Binding Assays

A fundamental step is to determine the binding affinity of the compound for its putative targets.

-

Objective: To quantify the binding affinity (Ki) of this compound to a panel of neurotransmitter receptors.

-

Methodology:

-

Prepare cell membranes expressing the receptor of interest (e.g., serotonin receptor subtypes, dopamine receptor subtypes).

-

Incubate the membranes with a radiolabeled ligand known to bind to the receptor.

-

Add increasing concentrations of this compound.

-

Measure the displacement of the radiolabeled ligand.

-

Calculate the Ki value from the competition binding curve.

-

Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.

-

Objective: To characterize the functional effect of this compound on receptor signaling.

-

Methodology (Example for a Gs-coupled receptor):

-

Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).

-

Treat the cells with varying concentrations of this compound.

-

To test for antagonism, co-treat with a known agonist.

-

Measure the reporter gene activity (e.g., luminescence) to determine changes in intracellular cAMP levels.

-

Construct dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

-

Experimental Workflow for Biological Characterization

The logical flow of experiments to characterize the biological activity of this compound is depicted below.

References

An In-depth Technical Guide on (2S,4S)-2-amino-4-phenylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Structure and Properties

(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral organic compound with potential applications in pharmaceutical development and as a chemical intermediate in the synthesis of more complex molecules.[1] Its structure consists of a six-carbon hexanol backbone with an amino group at the second carbon and a phenyl group at the fourth carbon. The stereochemistry is defined as (2S, 4S), indicating the specific spatial arrangement of the substituents at these two chiral centers.

Table 1: Physicochemical Properties of 2-Amino-4-phenylhexan-1-ol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO | Generic Data |

| Molecular Weight | 193.28 g/mol | Generic Data |

| Canonical SMILES | CCC(CC(CO)N)C1=CC=CC=C1 | Generic Data |

| InChI Key | ZHGFRDDCVBSPEJ-UHFFFAOYSA-N | Generic Data |

Note: The SMILES string and InChI key provided are for the general structure of 2-amino-4-phenylhexan-1-ol and do not specify the (2S,4S) stereochemistry.

Synthesis and Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis of this compound are not available in the reviewed literature. However, general synthetic strategies for amino alcohols of this type have been described.

General Synthesis Routes

Common methods for the synthesis of 2-amino-4-phenylhexan-1-ol include:

-

Reductive Amination of Phenylacetone: This is a common method that involves the reaction of phenylacetone with ammonia or a primary amine in the presence of a reducing agent, such as sodium borohydride.[1]

-

Asymmetric Synthesis using Chiral Catalysts: To obtain the desired enantiomerically enriched form, asymmetric synthesis employing chiral catalysts can be utilized.[1]

-

Direct Amination of 4-phenylhexan-1-one: This approach involves the direct amination of the corresponding ketone with ammonia or an amine under catalytic conditions.[1]

Example of a General Synthetic Workflow (Hypothetical)

The following diagram illustrates a hypothetical, generalized workflow for the synthesis of an amino alcohol, which could be adapted for the synthesis of the target molecule. This is not a validated protocol for this compound.

Caption: Hypothetical workflow for amino alcohol synthesis.

Spectroscopic Data

No specific spectroscopic data (NMR, Mass Spectrometry) for this compound has been identified in the public domain. For drug development and research, characterization would typically involve:

-

¹H NMR and ¹³C NMR: To determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. Preliminary studies on the general class of 2-amino-4-phenylhexan-1-ol suggest potential interactions with neurotransmitter receptors, specifically serotonin and dopamine receptors, which are integral to mood regulation and cognitive functions.[1] However, without concrete binding affinity data (e.g., Ki values) or functional assay results, the specific pharmacological profile remains unknown.

Due to the lack of specific data on its biological targets and mechanism of action, no signaling pathway diagrams can be provided at this time. Research in this area would be necessary to elucidate its potential therapeutic effects and the underlying molecular pathways.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and biological activity.

Future research should focus on:

-

Developing and publishing a robust, stereoselective synthesis protocol for this compound.

-

Comprehensive spectroscopic characterization to establish a reference dataset for the compound.

-

In-depth pharmacological profiling, including binding assays and functional studies on a panel of relevant biological targets.

-

Elucidation of its mechanism of action and any associated signaling pathways to understand its potential therapeutic applications.

This foundational research is critical for unlocking the potential of this compound for drug development professionals and the broader scientific community.

References

Technical Guide: (2S,4S)-2-amino-4-phenylhexan-1-ol

CAS Number: 1043500-22-6

Introduction

(2S,4S)-2-amino-4-phenylhexan-1-ol is a specific stereoisomer of the organic compound 2-amino-4-phenylhexan-1-ol. As a chiral molecule, its spatial arrangement is critical to its biological activity and interactions. This technical guide provides a summary of the available information on this compound, including its chemical properties, potential synthesis methods, and an overview of its anticipated, though not yet extensively documented, biological relevance. Due to the limited specific data for the (2S,4S) stereoisomer, some information is presented for the broader class of 2-amino-4-phenylhexan-1-ol compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value |

| CAS Number | 1043500-22-6 |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC(C--INVALID-LINK--CO">C@H)C1=CC=CC=C1 |

| InChI Key | KHWFVPOMPASKNA-YFKPBYRVSA-N |

Synthesis and Experimental Protocols

General Synthesis Approach:

A common method for the synthesis of similar amino alcohols involves the reductive amination of a corresponding ketone. For this compound, a plausible synthetic pathway could start from a chiral precursor to ensure the desired stereochemistry.

Hypothetical Experimental Protocol for Stereoselective Synthesis:

-

Starting Material: A suitable chiral ketone, such as (S)-4-phenylhexan-2-one.

-

Reductive Amination: The ketone would undergo reductive amination. This can be achieved using a chiral amine source or a chiral catalyst to control the stereochemistry at the C2 position.

-

Reagents: Ammonia or a protected amine, a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a chiral auxiliary or catalyst.

-

Solvent: A suitable organic solvent such as methanol or ethanol.

-

Procedure: The ketone is reacted with the amine source in the presence of the reducing agent and chiral catalyst. The reaction is typically stirred at a controlled temperature until completion.

-

-

Purification: The resulting product mixture would be worked up to remove reagents and byproducts. Purification would likely involve column chromatography to isolate the desired this compound.

-

Characterization: The final product would be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm its structure and stereochemical purity.

Below is a conceptual workflow for the synthesis.

Caption: A generalized workflow for the stereoselective synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of specific biological data for this compound in peer-reviewed literature. However, based on the structural features of the broader class of 2-amino-4-phenylhexan-1-ol compounds, some potential biological activities can be hypothesized.

Preliminary information suggests that compounds in this class may interact with neurotransmitter receptors, such as serotonin and dopamine receptors. Such interactions are critical in the central nervous system and are targets for drugs treating a variety of neurological and psychiatric disorders.

Potential Signaling Pathway Interaction:

Given the potential interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a hypothetical signaling pathway is illustrated below. It is important to note that this is a generalized representation and has not been experimentally validated for this compound.

Synthetic Strategies for (2S,4S)-2-amino-4-phenylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathways for obtaining the specific stereoisomer (2S,4S)-2-amino-4-phenylhexan-1-ol. Given the absence of a direct, published synthesis for this precise molecule in readily available literature, this document outlines plausible and stereocontrolled routes based on established and analogous chemical transformations. The methodologies presented are designed to provide a robust framework for researchers aiming to synthesize this and related chiral amino alcohols.

Introduction

This compound is a chiral amino alcohol with two stereocenters, making its stereoselective synthesis a key challenge. Such molecules are of interest in medicinal chemistry and drug development due to their potential as chiral building blocks or pharmacologically active agents themselves. The control of stereochemistry at both the C2 and C4 positions is paramount to achieving the desired biological activity and minimizing off-target effects. This guide details proposed synthetic pathways, including key experimental considerations and data from analogous transformations.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed, leveraging chiral pool starting materials and diastereoselective reactions to control the stereochemistry.

Pathway 1: Chiral Pool Synthesis from (S)-2-Amino-4-phenylbutanoic Acid

This pathway commences with the commercially available and enantiopure (S)-2-amino-4-phenylbutanoic acid, which already possesses the desired stereochemistry at the C4 position (equivalent in this synthetic precursor).

Overall Reaction Scheme:

The Biological Activity of (2S,4S)-2-amino-4-phenylhexan-1-ol: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the biological activity of novel chemical entities is paramount. This technical guide aims to provide an in-depth overview of the currently available information on the biological activity of the specific stereoisomer (2S,4S)-2-amino-4-phenylhexan-1-ol. However, a comprehensive review of scientific literature and patent databases reveals a significant scarcity of specific data for this particular compound.

General Overview and Potential Therapeutic Interest

Preliminary information suggests that compounds within the 2-amino-4-phenylhexan-1-ol family may serve as lead compounds in the development of pharmaceuticals targeting CNS disorders.[1] Interaction studies on the general structure of 2-amino-4-phenylhexan-1-ol indicate a potential to interact with crucial neurotransmitter systems, including serotonin and dopamine receptors.[1] These receptors are well-established targets for treating a variety of neurological and psychiatric conditions, which underscores the potential, yet unconfirmed, therapeutic relevance of its stereoisomers.

Quantitative Biological Data

A thorough search for quantitative data such as IC50, EC50, or Ki values for this compound has not yielded any specific results. This lack of publicly available data prevents a detailed comparison of its potency and efficacy against various biological targets.

Experimental Protocols

Due to the absence of published studies detailing the biological evaluation of this compound, specific experimental methodologies for assays conducted on this compound cannot be provided.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is currently unavailable. While its potential interaction with serotonin and dopamine receptors suggests a possible influence on downstream signaling cascades regulated by these G-protein coupled receptors, no definitive studies have been published to confirm these interactions or detail the subsequent cellular responses.

To illustrate a hypothetical experimental workflow for characterizing a novel compound like this compound, the following diagram is provided.

Caption: Hypothetical workflow for the biological evaluation of a novel chemical entity.

Conclusion

At present, the available scientific and patent literature does not contain the specific, in-depth technical data required to construct a comprehensive guide on the biological activity of this compound. The information is limited to general statements about the potential of the broader chemical class. Further research and publication of experimental data are necessary to elucidate the specific pharmacological profile of this stereoisomer. Researchers interested in this compound would likely need to undertake primary research to determine its biological activities.

References

An In-depth Technical Guide on (2S,4S)-2-amino-4-phenylhexan-1-ol Derivatives and Analogs as Sphingosine-1-Phosphate Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4S)-2-amino-4-phenylhexan-1-ol and its derivatives represent a class of small molecules with significant potential in drug discovery, particularly as modulators of sphingosine-1-phosphate (S1P) receptors. S1P is a crucial signaling sphingolipid that regulates a wide array of physiological and pathophysiological processes, including immune cell trafficking, vascular development, and lymphocyte egress from lymphoid organs.[1] Modulation of S1P receptors, particularly the S1P1 subtype, has emerged as a validated therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.

The structural motif of a chiral amino alcohol is a key pharmacophore in many biologically active compounds. The (2S,4S) stereochemistry of the 2-amino-4-phenylhexan-1-ol core is critical for its interaction with target proteins and dictates its pharmacological activity. This guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this promising class of compounds.

Synthesis of this compound Derivatives

The stereoselective synthesis of chiral amino alcohols is a well-established field in organic chemistry. Several strategies can be employed to prepare this compound and its analogs.

General Synthetic Approaches

Common methods for the synthesis of the parent compound, 2-amino-4-phenylhexan-1-ol, include:

-

Reductive Amination: A prevalent method involves the reductive amination of a corresponding ketone, such as 4-phenylhexan-2-one, using an ammonia source and a reducing agent like sodium borohydride. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or auxiliaries.

-

Asymmetric Synthesis: Chiral catalysts can be employed to achieve high enantiomeric excess in the final product. This approach is crucial for obtaining the desired (2S,4S) stereoisomer, which is expected to have the optimal biological activity.

Detailed Experimental Protocol: Asymmetric Synthesis of a Chiral Amino Alcohol Intermediate

Reaction: Asymmetric α-alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Substituted benzyl bromide (e.g., 1-bromo-2-phenylethane for the core structure)

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Toluene

-

50% aqueous potassium hydroxide

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (0.02 equiv) in toluene (5 mL/mmol) at 0 °C, add the substituted benzyl bromide (1.2 equiv).

-

Stir the mixture vigorously and add 50% aqueous potassium hydroxide (2.0 equiv) dropwise.

-

Continue stirring at 0 °C for the time required for the reaction to complete (monitor by TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired chiral α-alkylated glycine Schiff base.

-

Subsequent deprotection of the Schiff base and the tert-butyl ester, followed by reduction of the resulting carboxylic acid, will yield the target chiral amino alcohol. The specific conditions for these steps will need to be optimized for the this compound scaffold.

Biological Activity as S1P Receptor Modulators

The primary biological target of this compound derivatives is the family of S1P receptors. Agonism at the S1P1 receptor is particularly sought after for the treatment of autoimmune diseases. The following data, adapted from a study on structurally related ethanolamine-based S1P1 receptor agonists, illustrates the structure-activity relationship (SAR) and potency of this class of compounds.[3]

Quantitative Data: S1P Receptor Activity

The following table summarizes the in vitro activity of a series of ethanolamine-based S1P receptor agonists at human S1P1, S1P2, S1P3, S1P4, and S1P5 receptors, as determined by a GTPγS binding assay. The data is presented as EC50 values (nM), which represent the concentration of the compound that elicits a half-maximal response.

| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |

| 1 | 0.8 | >10000 | 1500 | 850 | 1.5 |

| 2 | 1.2 | >10000 | 2000 | 1200 | 2.1 |

| 3 | 0.5 | >10000 | 800 | 600 | 0.9 |

| 4 | 1.5 | >10000 | 3000 | 1500 | 3.2 |

| 5 | 0.3 | >10000 | 500 | 400 | 0.6 |

Data adapted from Gilmore, J. et al. J. Med. Chem. 2016, 59, 13, 6248–6264. The compound numbers are as referenced in the original publication.[3]

These data highlight the high potency and selectivity of this structural class for the S1P1 and S1P5 receptors over other S1P receptor subtypes.

Experimental Protocols: Biological Assays

Detailed Experimental Protocol: S1P1 Receptor GTPγS Binding Assay

This protocol describes a method to determine the functional activity of compounds as agonists at the S1P1 receptor.

Materials:

-

Membranes from CHO cells stably expressing the human S1P1 receptor

-

[35S]GTPγS (radioligand)

-

Guanosine 5'-diphosphate (GDP)

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

Test compounds dissolved in DMSO

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Thaw the S1P1 receptor-expressing cell membranes on ice.

-

Dilute the membranes in assay buffer to the desired concentration.

-

In a 96-well plate, add assay buffer, GDP (to a final concentration of 10 µM), and the test compound at various concentrations.

-

Add the diluted membranes to the wells and incubate for 15 minutes at 30 °C.

-

Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1 nM).

-

Incubate for 30 minutes at 30 °C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

The EC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway

Caption: S1P1 Receptor Signaling Pathway Activation.

Experimental Workflow

Caption: Drug Discovery Workflow for S1P1 Agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sphingosine 1-phosphate analogue recognition and selectivity at S1P4 within the endothelial differentiation gene family of receptors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4S)-2-amino-4-phenylhexan-1-ol is a chiral amino alcohol with a phenylalkanolamine scaffold, a structural motif present in numerous biologically active compounds. While direct experimental data on this specific stereoisomer is limited, its structural similarity to known pharmacophores suggests significant potential in medicinal chemistry. This technical guide explores these potential applications by drawing inferences from structurally related analogs. The primary focus is on its prospective roles as an anti-inflammatory agent through the inhibition of Toll-like receptor 4 (TLR4) signaling and as an antifungal agent via the inhibition of sterol 14α-demethylase (CYP51). This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols to guide future research and drug discovery efforts.

Introduction

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, forming the backbone of many natural products and synthetic drugs. The specific stereochemistry of these molecules is often crucial for their biological activity. This compound possesses two chiral centers, and its phenylalkanolamine core suggests potential interactions with various biological targets. This guide will delve into the prospective applications of this molecule, primarily focusing on its potential as an inhibitor of inflammatory and fungal pathways.

Stereoselective Synthesis

A potential synthetic workflow could involve the following key steps:

Potential Medicinal Chemistry Applications

Based on the activities of structurally related compounds, two primary areas of application for this compound are proposed: anti-inflammatory and antifungal therapies.

Anti-inflammatory Activity via TLR4 Inhibition

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory cascade. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases. Small molecules that inhibit TLR4 signaling are therefore of significant therapeutic interest. Structurally similar β-amino alcohol derivatives have been shown to suppress TLR4-mediated inflammatory responses[1].

Mechanism of Action: this compound could potentially inhibit the TLR4 signaling pathway by interfering with the formation of the TLR4/MD2 complex or by disrupting downstream signaling events. This would lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data from Analogous Compounds:

While no specific IC50 values for this compound are available, studies on other amino alcohol derivatives demonstrate the potential for this class of compounds to inhibit TLR4 signaling.

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| β-Amino Alcohol Derivatives | TLR4 Signaling | LPS-induced NO production in RAW 264.7 cells | 16 - 28 | [1] |

| 2-amino-4-methylpyridine | Inducible NO Synthase (iNOS) | NOS II activity in mouse RAW 264.7 cells | 0.006 | [2] |

Antifungal Activity via CYP51 Inhibition

Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is essential for ergosterol biosynthesis in fungi. Inhibition of CYP51 disrupts fungal cell membrane integrity, leading to cell death. Azoles, a major class of antifungal drugs, act through this mechanism. The structural features of this compound, particularly the phenyl group and the hydroxyl-bearing chiral center, suggest it could potentially fit into the active site of CYP51 and act as an inhibitor.

Mechanism of Action: The nitrogen atom of the amino group in this compound could potentially coordinate with the heme iron in the active site of CYP51, while the rest of the molecule makes hydrophobic and hydrogen-bonding interactions, thereby blocking substrate access and inhibiting enzyme activity.

Quantitative Data from Analogous Compounds:

No direct data exists for the target molecule, but studies on azole and other heterocyclic derivatives provide a reference for the potency of CYP51 inhibitors.

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| Novel Azole Derivatives | Candida albicans CYP51 | CYP51 reconstitution assay | 0.39 - 0.46 | [1] |

| Oxadiazole Derivatives | Candida albicans CYP51 | Purified enzyme inhibition assay | ~0.23 (at 1 µg/mL) | [3] |

| Ketoconazole | Candida albicans CYP51 | CYP51 reconstitution assay | 0.4 - 0.6 | [4] |

Experimental Protocols

To facilitate further investigation into the potential activities of this compound, detailed protocols for relevant in vitro assays are provided below.

Anti-inflammatory Activity: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in mouse macrophage-like cells (RAW 264.7) stimulated with LPS.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (positive control)

-

96-well cell culture plates

-

TNF-α ELISA kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[5]

-

Pre-treatment: The following day, remove the medium and pre-treat the cells with various concentrations of the test compound or dexamethasone for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[5]

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound and determine the IC50 value.

Antifungal Activity: Fluorescence-Based CYP51 Inhibition Assay

This assay measures the inhibition of recombinant human or fungal CYP51 enzyme activity using a fluorogenic substrate.

Materials:

-

Recombinant CYP51 enzyme (e.g., from Candida albicans)

-

CYP reductase

-

Fluorogenic substrate (e.g., BOMCC - 7-benzyloxy-4-(trifluoromethyl)coumarin)

-

NADPH regenerating system

-

This compound (test compound)

-

Ketoconazole (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing potassium phosphate buffer, MgCl2, recombinant CYP51, and CYP reductase.[6]

-

Inhibitor Addition: Add various concentrations of the test compound or ketoconazole to the wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Substrate Addition: Add the fluorogenic substrate BOMCC to each well.[6]

-

Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (product formation) over time using a fluorescence plate reader (e.g., Excitation: 410 nm, Emission: 460 nm for the product of BOMCC).[7]

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests potential as a valuable scaffold in medicinal chemistry. Based on the established activities of analogous phenylalkanolamines and chiral amino alcohols, this compound warrants investigation as a potential anti-inflammatory agent through TLR4 inhibition and as an antifungal agent via CYP51 inhibition. The stereoselective synthesis of this specific diastereomer and its subsequent evaluation in the described biological assays are critical next steps in exploring its therapeutic potential. This guide provides a foundational framework to stimulate and direct future research in this promising area.

References

- 1. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship in Monosaccharide-Based Toll-Like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2S,4S)-2-amino-4-phenylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in modern chemistry, providing detailed information about molecular structure, functional groups, and connectivity. For novel or synthesized compounds such as (2S,4S)-2-amino-4-phenylhexan-1-ol, a combination of NMR, IR, and MS is essential for unambiguous identification and purity assessment. This guide will detail the expected spectral features based on the known structural components of the molecule: a primary amine, a primary alcohol, a phenyl group, and a hexane backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated chemical shifts for the protons and carbons in this compound. These are estimates based on typical values for similar functional groups and structural motifs.[1][2][3][4][5] Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| OH | 0.5 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| NH₂ | 0.5 - 5.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. Exchange with D₂O will cause the signal to disappear.[6] |

| Ar-H (Phenyl) | 7.1 - 7.4 | Multiplet | Protons on the phenyl ring. |

| CH (on C2) | ~ 2.8 - 3.2 | Multiplet | Deshielded by the adjacent amino group. |

| CH₂ (on C1) | ~ 3.4 - 3.8 | Multiplet | Deshielded by the adjacent hydroxyl group. |

| CH (on C4) | ~ 2.5 - 2.9 | Multiplet | Deshielded by the adjacent phenyl group. |

| CH₂, CH₃ (Alkyl) | 0.8 - 1.8 | Multiplets | Protons of the hexyl chain. |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=C (Aromatic) | 125 - 145 | Six signals expected for the phenyl ring, some may overlap. |

| C-OH (C1) | 60 - 70 | Carbon bearing the hydroxyl group. |

| C-NH₂ (C2) | 50 - 60 | Carbon bearing the amino group. |

| C-Ar (C4) | 40 - 50 | Carbon bearing the phenyl group. |

| Alkyl Carbons | 10 - 40 | Carbons of the hexyl chain. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of a solid organic compound is as follows:[7][8][9][10]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[8]

-

To ensure homogeneity, gently vortex or sonicate the mixture until the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[8]

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expected IR Absorption Frequencies

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding.[11] |

| N-H (Primary Amine) | Stretching | 3300 - 3500 | Medium | A pair of peaks is expected for the symmetric and asymmetric stretches.[12][13] |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak | |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong | |

| N-H (Primary Amine) | Bending (Scissoring) | 1580 - 1650 | Medium to Strong | [13] |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak | A series of peaks is expected. |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong | |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium to Weak | [13] |

| N-H (Amine) | Wagging | 665 - 910 | Broad, Strong | [13] |

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

For a solid sample, the thin film method is a common and straightforward technique.[14]

-

Sample Preparation:

-

Place a small amount of the solid sample (a few milligrams) into a small test tube or vial.

-

Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone) to dissolve the solid.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the film is too thin, add another drop of the solution and let it evaporate.

-

-

Instrumental Analysis:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with the characteristic frequencies of the functional groups to confirm the structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrometry Data

For this compound (C₁₃H₂₁NO), the expected molecular weight is approximately 207.31 g/mol .

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Fragment | Notes |

| 207 | [M]⁺ | Molecular ion peak. For a compound with one nitrogen atom, the molecular ion will have an odd nominal mass.[15][16] |

| 189 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol functional group, a common fragmentation for alcohols.[17] |

| 176 | [M - CH₂OH]⁺ | Alpha-cleavage next to the hydroxyl group. |

| 132 | [C₉H₁₀]⁺ | Benzylic cleavage, loss of the amino alcohol side chain. |

| 104 | [C₈H₈]⁺ | Styrene radical cation from fragmentation of the phenylalkyl chain. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a very common fragment for compounds containing a benzyl group. |

| 44 | [CH₄N]⁺ | Alpha-cleavage next to the amino group. |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile, small organic molecules.

-

Sample Preparation:

-

Instrumental Analysis:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.[19]

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[20]

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺), which is a radical cation.[20]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller ions and neutral species.[19]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragments that provide structural information.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and thus the elemental composition of the molecular ion and its fragments.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. compoundchem.com [compoundchem.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. web.pdx.edu [web.pdx.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Core Mechanism of Action of (2S,4S)-2-amino-4-phenylhexan-1-ol

Researchers, scientists, and drug development professionals will find in this document a detailed exploration of the molecular interactions and cellular signaling pathways associated with (2S,4S)-2-amino-4-phenylhexan-1-ol. This guide synthesizes the current understanding of its pharmacodynamics, providing a foundation for future research and therapeutic development.

Executive Summary

This compound is a chiral organic compound with potential biological activities that have drawn interest within the medicinal chemistry landscape. Preliminary investigations suggest that its mechanism of action may involve the modulation of key neurotransmitter systems within the central nervous system (CNS). Specifically, initial studies indicate a possible interaction with serotonin and dopamine receptors, which are integral to the regulation of mood, cognition, and various physiological processes. However, it is crucial to note that research into the precise molecular interactions and downstream signaling cascades of this specific stereoisomer is still in a nascent stage. Further comprehensive studies are required to fully elucidate its pharmacological profile.

Introduction

This compound belongs to the class of amino alcohols, characterized by an amino group and a hydroxyl group attached to an aliphatic carbon chain. The presence of a phenyl group and two chiral centers ((2S,4S) configuration) imparts specific stereochemical properties that are critical for its biological recognition and activity. The potential for this molecule to serve as a lead compound in the development of therapeutics for CNS disorders necessitates a thorough understanding of its mechanism of action. This guide aims to consolidate the available, albeit limited, information and provide a framework for its further investigation.

Putative Mechanism of Action: Interaction with Neurotransmitter Receptors

The primary hypothesis regarding the mechanism of action of this compound centers on its potential to bind to and modulate the activity of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] These receptors are pivotal in neuronal signaling and are well-established targets for a wide array of psychotropic drugs.

Interaction with Serotonin Receptors

Preliminary assessments suggest that this compound may exhibit affinity for certain serotonin receptor subtypes. The nature of this interaction, whether agonistic, antagonistic, or allosteric, remains to be determined. The potential downstream signaling effects could involve the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Interaction with Dopamine Receptors

Similarly, an interaction with dopamine receptor subtypes is postulated.[1] Depending on the receptor subtype and the nature of the interaction, this compound could influence dopaminergic neurotransmission, which is crucial for motor control, motivation, and reward pathways.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data detailing the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) of this compound for specific molecular targets. The following table is provided as a template for future studies to populate as data becomes available.

| Target Receptor | Binding Affinity (Ki) (nM) | Functional Activity (IC50/EC50) (nM) | Assay Type | Reference |

| Serotonin Receptor Subtype X | Data not available | Data not available | Data not available | |

| Dopamine Receptor Subtype Y | Data not available | Data not available | Data not available |

Key Experimental Protocols

To rigorously characterize the mechanism of action of this compound, a series of well-defined experimental protocols are necessary. The following methodologies are proposed as a standard approach for these investigations.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A or D2 receptors).

-

Competition Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors or [3H]spiperone for D2 receptors) at a fixed concentration and a range of concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Data Analysis: Measure the radioactivity retained on the filters using liquid scintillation counting. The data are then analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To characterize the functional activity of this compound at its target receptors (i.e., determine if it is an agonist, antagonist, or inverse agonist).

Methodology (Example: cAMP Assay for a Gs- or Gi-coupled receptor):

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist activity determination, co-incubate with a known agonist.

-

cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the putative signaling pathways and a typical experimental workflow for characterizing the mechanism of action of a novel compound like this compound.

References

An In-depth Technical Guide to the Solubility of (2S,4S)-2-amino-4-phenylhexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of the chiral amino alcohol, (2S,4S)-2-amino-4-phenylhexan-1-ol. Due to the limited availability of public data on this specific molecule, this document outlines established methodologies for solubility determination, presents frameworks for data organization, and discusses its potential biological relevance.

Introduction

This compound is a chiral organic compound featuring both an amino and a hydroxyl functional group, classifying it as an amino alcohol. Its structure, containing a phenyl group, suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). Understanding the solubility of this compound in various solvents is a critical first step in its development pipeline, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides the necessary theoretical background and practical experimental protocols for researchers to systematically characterize the solubility profile of this and similar molecules.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For this compound, the following characteristics are key determinants of its solubility.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Influence on Solubility |

| Molecular Formula | C₁₂H₁₉NO | - |

| Molecular Weight | 193.29 g/mol | Affects molar solubility calculations. |

| pKa (Amine) | ~9.5 - 10.5 | The compound will be protonated and more soluble in acidic aqueous solutions. |

| pKa (Alcohol) | ~16 - 18 | The hydroxyl group is generally not ionized under physiological conditions. |

| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting some solubility in nonpolar organic solvents.[1] |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Can donate hydrogen bonds, favoring solubility in protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 2 (amine and hydroxyl) | Can accept hydrogen bonds, enhancing solubility in protic solvents. |

Key Factors Influencing Solubility:

-

Solvent Polarity: The presence of polar -NH₂ and -OH groups suggests that this compound will be more soluble in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF) than in nonpolar solvents (e.g., hexane, toluene).

-

pH of Aqueous Solutions: As an amine, the compound's solubility in aqueous media will be highly pH-dependent. In solutions with a pH below its pKa, the amino group will be protonated (-NH₃⁺), forming a salt and significantly increasing its aqueous solubility.

-

Temperature: For most solid solutes, solubility increases with temperature. The magnitude of this effect, the enthalpy of solution, needs to be determined experimentally.

-

Crystalline Structure: The stability of the crystal lattice can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining both the thermodynamic and kinetic solubility of this compound.

3.1. Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2][3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline at various pHs, ethanol, methanol, acetonitrile, DMSO). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker.[5] Equilibration time should be sufficient to reach a steady state, typically 24 to 48 hours.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sampling and Dilution: Carefully withdraw a small aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification by HPLC:

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent.

-

Generate a calibration curve by injecting the standards into an HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at an appropriate wavelength).[6]

-

Inject the filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.[6]

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

-

3.2. Kinetic (Apparent) Solubility via Nephelometry

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[7] This is often more representative of conditions in early drug discovery assays. Laser nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.[2][8][9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).[2][8] This creates a range of concentrations of the compound in a solution with a low percentage of DMSO.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period, typically 1 to 2 hours.[2]

-

Nephelometric Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.[9]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound. This is the point where the compound precipitates out of the solution.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to allow for easy comparison across different conditions.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | pH | Method | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | 7.0 | Shake-Flask | Experimental Data | Experimental Data |

| PBS | 37 | 7.4 | Shake-Flask | Experimental Data | Experimental Data |

| PBS | 37 | 5.0 | Shake-Flask | Experimental Data | Experimental Data |

| Ethanol | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |

| Methanol | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |

| Acetonitrile | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |

| DMSO | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |

| Hexane | 25 | N/A | Shake-Flask | Experimental Data | Experimental Data |

| PBS | 37 | 7.4 | Nephelometry | Experimental Data | Experimental Data |

Visualizations: Workflows and Biological Context

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the methods described.

Caption: Workflow for determining thermodynamic and kinetic solubility.

5.2. Hypothetical Signaling Pathway Involvement

Given the structural motifs of this compound, it is plausible that it could interact with neurotransmitter systems in the CNS, such as the serotonin or dopamine pathways, which are often implicated in neurological disorders.[10][11] Many drugs targeting these systems act on G-protein coupled receptors (GPCRs). The following diagram illustrates a hypothetical mechanism by which a compound like this could act as an antagonist at a dopamine receptor.

Caption: Hypothetical antagonistic action at a dopamine D2-like receptor.

In this speculative model, this compound acts as an antagonist, blocking dopamine from binding to its D2-like receptor.[][13] This prevents the inhibition of adenylyl cyclase, leading to alterations in downstream signaling cascades, such as the protein kinase A (PKA) pathway, and ultimately modifying the cellular response. This is a simplified representation, and the actual biological activity, if any, would need to be determined through extensive pharmacological testing.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. scielo.br [scielo.br]

- 6. pharmaguru.co [pharmaguru.co]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 11. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Asymmetric Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. The described methodology focuses on a stereocontrolled approach utilizing a chiral auxiliary to establish the desired stereochemistry at both the C2 and C4 positions.

Introduction

This compound is a specific stereoisomer of a substituted amino alcohol. The precise spatial arrangement of the amino and hydroxyl groups, as well as the phenyl substituent, is crucial for its biological activity and interaction with target molecules. Asymmetric synthesis provides a direct route to this enantiomerically and diastereomerically pure compound, avoiding the need for challenging and often inefficient chiral resolutions of racemic mixtures.

The synthetic strategy outlined herein employs an Evans' oxazolidinone chiral auxiliary to direct the stereoselective alkylation of a propionyl imide, thereby setting the stereocenter at the C4 position. Subsequent stereoselective reduction of a ketone intermediate, followed by removal of the chiral auxiliary and reduction of the resulting amide, affords the target amino alcohol with high stereochemical fidelity.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a multi-step sequence starting from commercially available materials. The key transformations involve:

-

Acylation: Attachment of a propionyl group to a chiral oxazolidinone auxiliary.

-

Asymmetric Alkylation: Diastereoselective alkylation of the chiral imide enolate to introduce the phenylpropyl moiety and establish the C4 stereocenter.

-

Auxiliary Cleavage and Ketone Formation: Removal of the chiral auxiliary to yield a chiral carboxylic acid, which is then converted to a methyl ketone.

-

Stereoselective Reduction: Diastereoselective reduction of the ketone to establish the C2 stereocenter.

-

Amine and Alcohol Formation: Conversion of the resulting amide to the final amino alcohol.

Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methodologies for the chiral resolution of 2-amino-4-phenylhexan-1-ol enantiomers. Due to the limited availability of specific data for this compound, the protocols and quantitative data presented are based on established methods for structurally similar amino alcohols, particularly those containing a phenyl group. These notes serve as a comprehensive guide for developing a successful resolution strategy.

Introduction

2-Amino-4-phenylhexan-1-ol is a chiral molecule with potential applications in pharmaceutical development and chemical research. As enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles, the separation and characterization of individual enantiomers are crucial. This document outlines three primary methods for chiral resolution: diastereomeric salt formation, enzymatic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

General Workflow for Chiral Resolution

The general process for obtaining pure enantiomers from a racemic mixture is depicted in the workflow diagram below.

Caption: General workflow for the chiral resolution of a racemic mixture.

Diastereomeric Salt Formation

This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2] The desired enantiomer is then recovered by treating the separated diastereomeric salt with a base.

Common Chiral Resolving Agents for Amines:

-

(+)-Tartaric acid

-

(-)-Tartaric acid

-

(+)-Mandelic acid

-

(-)-Mandelic acid

-

(+)-Camphorsulfonic acid

-

(-)-Camphorsulfonic acid

Quantitative Data for Diastereomeric Salt Resolution of a Model Compound (2-Amino-1-phenylethanol)

The following table summarizes the resolution of racemic 2-amino-1-phenylethanol with a chiral acid in various solvents. This data can guide solvent selection for the resolution of 2-amino-4-phenylhexan-1-ol.

| Solvent Composition | Yield (%) [a] | Enantiomeric Excess (ee, %) | Configuration of Major Enantiomer in Crystals | Reference |

| EtOH | 24.0 | 8.4 | R | [3] |

| EtOH 65% | 43.0 | 22.6 | R | [3] |

| MeOH | 32.6 | 20.4 | R | [3] |

| MeOH 65% | 48.5 | 11.1 | S | [3] |

| MeOH 35% | 62.2 | 18.5 | S | [3] |

| i-PrOH 25% | 62.9 | 13.9 | S | [3] |

| [a] Based on the total amount of racemic 2-amino-1-phenylethanol used.[3] |

Experimental Protocol (Analogous to the Resolution of (R,S)-1-Phenylethylamine with (2R,3R)-Tartaric Acid)

-

Salt Formation: Dissolve one equivalent of racemic 2-amino-4-phenylhexan-1-ol in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve one equivalent of (2R,3R)-tartaric acid in the same solvent, also with heating.

-

Crystallization: Combine the two hot solutions. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the collected crystals in water and add an excess of a strong base (e.g., 10 M NaOH) to liberate the free amine.

-

Extraction: Extract the liberated enantiomer into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-amino-4-phenylhexan-1-ol.

-

Analysis: Determine the enantiomeric excess of the product by chiral HPLC or polarimetry.

Enzymatic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amino alcohol. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography.

Quantitative Data for Enzymatic Resolution of Amino Alcohols

| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Product | Reference |

| 2-Amino-1-phenylethanol | Lipase PS | 2,2,2-Trifluoroethyl butyrate | Organic Media | ~50 | ~100 | [4] |

| 2-Amino-1-phenylethanol | Lipase from Candida cylindracea (CCL) | Butyric anhydride | Organic Media | ~50 | ~100 | [4] |

| (R,S)-1-Phenylethanol | Novozyme 435 (Candida antarctica lipase B) | Vinyl acetate | n-Heptane/[EMIM][BF4] | 40.1 | 98.9 | [5][6] |

Experimental Protocol (General Lipase-Catalyzed Acylation)

-

Reaction Setup: Dissolve racemic 2-amino-4-phenylhexan-1-ol in a suitable organic solvent (e.g., n-heptane, toluene).

-

Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) and the lipase (e.g., Novozyme 435, an immobilized form of Candida antarctica lipase B).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 42°C) for a specified time (e.g., 75 minutes).[7] The reaction progress can be monitored by chiral HPLC.

-

Enzyme Removal: Once the desired conversion (ideally ~50%) is reached, remove the enzyme by filtration.

-

Separation: The resulting mixture contains one enantiomer as the ester and the other as the unreacted alcohol. These can be separated by column chromatography.

-

Hydrolysis (optional): The separated ester can be hydrolyzed back to the alcohol using acidic or basic conditions to obtain the other enantiomer.

-

Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester using chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Data for Chiral HPLC Separation of Phenylalanine (A Structurally Related Amino Acid)

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Temperature (°C) | Resolution (Rs) | Reference |

| Teicoplanin-based | Acetonitrile/Water (75/25) | 23 | 1.59 | [8][9] |

| Ristocetin-based | Acetonitrile/Water (60/40) | 23 | 2.75 | [8][9] |

Experimental Protocol (General Chiral HPLC Method Development)

-

Column Selection: Choose a suitable chiral stationary phase. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective.

-

Mobile Phase Selection:

-

Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is commonly used.

-

Reversed Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is typical.

-

-

Optimization:

-

Vary the ratio of the mobile phase components to optimize the separation factor (α) and resolution (Rs).

-

Adjust the flow rate to achieve a balance between separation time and efficiency.

-

Investigate the effect of temperature, as it can significantly impact selectivity.[10]

-

-

Detection: Use a UV detector at an appropriate wavelength to monitor the elution of the enantiomers.

-

Quantification: For analytical purposes, integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess. For preparative separations, collect the fractions corresponding to each enantiomer.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

The Chiral Auxiliary That Wasn't: Exploring the Untapped Potential of (2S,4S)-2-amino-4-phenylhexan-1-ol

Despite extensive investigation into the landscape of asymmetric synthesis, the specific application of (2S,4S)-2-amino-4-phenylhexan-1-ol as a chiral auxiliary remains an uncharted territory within the accessible scientific literature. While the structural characteristics of this β-amino alcohol—possessing two stereocenters and functional groups suitable for temporary covalent attachment to a prochiral substrate—suggest a theoretical potential for inducing stereoselectivity, no published reports detailing its practical use, experimental protocols, or efficacy in controlling chiral outcomes have been identified.

Chiral auxiliaries are indispensable tools in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, a critical aspect of drug development and materials science. These molecules temporarily impart their chirality to a non-chiral substrate, directing subsequent chemical transformations to occur in a stereoselective manner. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

While a plethora of chiral auxiliaries derived from amino alcohols have been successfully developed and are widely employed—such as Evans' oxazolidinones and pseudoephedrine derivatives—the specific diastereomer this compound does not appear to have been adopted for this purpose in any documented synthetic routes.

Theoretical Potential and Unexplored Avenues